N-(4-iodophenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-3-phenylacrylamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its ability to inhibit the activity of Rho GTPases. Rho GTPases are a family of signaling proteins that play a critical role in regulating cell morphology, migration, and adhesion. Dysregulation of Rho GTPases has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-3-phenylacrylamide has been widely used as a research tool to study the role of Rho GTPases in various cellular processes. It has been shown to inhibit the activity of several members of the Rho family, including RhoA, Rac1, and Cdc42. This inhibition has been demonstrated to have a variety of effects on cellular processes, including cell adhesion, migration, and invasion. N-(4-iodophenyl)-3-phenylacrylamide has also been used to study the role of Rho GTPases in cancer progression, as well as in the development of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
N-(4-iodophenyl)-3-phenylacrylamide works by binding to the switch II region of Rho GTPases, which is critical for their activation. This binding prevents the GTPases from interacting with downstream effectors, thereby inhibiting their activity. The precise mechanism by which N-(4-iodophenyl)-3-phenylacrylamide binds to Rho GTPases is still under investigation, but it is believed to involve covalent modification of a cysteine residue in the switch II region.
Biochemical and Physiological Effects
N-(4-iodophenyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects on cells. Inhibition of Rho GTPases by N-(4-iodophenyl)-3-phenylacrylamide has been shown to reduce cell adhesion, migration, and invasion. It has also been demonstrated to induce apoptosis in cancer cells and to reduce the proliferation of cancer cells in vitro. In addition, N-(4-iodophenyl)-3-phenylacrylamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, reducing the accumulation of amyloid-beta plaques and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-iodophenyl)-3-phenylacrylamide as a research tool is its specificity for Rho GTPases. This allows researchers to selectively inhibit the activity of Rho GTPases without affecting other signaling pathways. However, N-(4-iodophenyl)-3-phenylacrylamide has some limitations as well. It has been shown to have some off-target effects on other proteins, and its potency can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of N-(4-iodophenyl)-3-phenylacrylamide. One area is the development of more potent and selective inhibitors of Rho GTPases. Another area is the study of the role of Rho GTPases in other diseases, such as cardiovascular disease and diabetes. Finally, the development of methods for delivering N-(4-iodophenyl)-3-phenylacrylamide to specific tissues or cell types could improve its therapeutic potential.
Synthesemethoden
N-(4-iodophenyl)-3-phenylacrylamide can be synthesized using a multi-step process that involves the reaction of 4-iodoaniline with 3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to yield N-(4-iodophenyl)-3-phenylacrylamide. The purity and yield of the final product can be improved using various purification techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
(E)-N-(4-iodophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLNYBFEPGTMFT-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.